2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H21N5O3S3 and its molecular weight is 547.67. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Hybridization and Anticancer Properties
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a structurally similar compound, exemplifies the pharmacophore hybridization approach. This approach is instrumental in designing drug-like small molecules with anticancer properties. The synthesis utilizes a cost-effective strategy, integrating pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties. It demonstrates significant anticancer activity in vitro, as per the "60 lines screening" (NCI DTP protocol) (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition and Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are pivotal in understanding the therapeutic potential of GLS inhibition. Synthesis and evaluation of these analogs have led to the identification of compounds with improved drug-like molecular properties, offering new avenues for cancer treatment (Shukla et al., 2012).
Synthesis and Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
The compound shares structural similarities with thieno[3,2-d]pyrimidine derivatives, which, upon synthesis, demonstrate potent anticancer activity. The derivatives exhibit marked growth inhibition in human cancer cell lines, providing a foundation for future antitumor therapies (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, including those involved in inflammation and oxidative stress
Pharmacokinetics
The compound’s lipophilicity and rate of degradation may influence its cellular uptake .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been found to exhibit anti-inflammatory and antioxidant effects
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O3S3/c1-3-13-31-24(33)21-19(16-9-11-18(34-2)12-10-16)14-35-23(21)29-26(31)36-15-20(32)27-25-28-22(37-30-25)17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3,(H,27,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHEYRBGMPKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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